2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1060184-94-2
VCID: VC11926983
InChI: InChI=1S/C11H14N6OS/c1-16-10-9(14-15-16)11(13-7-12-10)19-6-8(18)17-4-2-3-5-17/h7H,2-6H2,1H3
SMILES: CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC3)N=N1
Molecular Formula: C11H14N6OS
Molecular Weight: 278.34 g/mol

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one

CAS No.: 1060184-94-2

Cat. No.: VC11926983

Molecular Formula: C11H14N6OS

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(pyrrolidin-1-yl)ethan-1-one - 1060184-94-2

Specification

CAS No. 1060184-94-2
Molecular Formula C11H14N6OS
Molecular Weight 278.34 g/mol
IUPAC Name 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C11H14N6OS/c1-16-10-9(14-15-16)11(13-7-12-10)19-6-8(18)17-4-2-3-5-17/h7H,2-6H2,1H3
Standard InChI Key IYRUQTCFNSGGLS-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC3)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC3)N=N1

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₁H₁₄N₆OS and a molecular weight of 278.34 g/mol. Its systematic IUPAC name is 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone, reflecting its triazolopyrimidine core, sulfur-containing linker, and pyrrolidine-terminated ketone moiety. The structural complexity arises from the fusion of a triazolo[4,5-d]pyrimidine system with a thioether bridge and a pyrrolidine substituent.

Structural Characterization

Key spectroscopic identifiers include:

  • SMILES: CN1C2=C(C(=NC=N2)SCC(=O)N3CCCC3)N=N1

  • InChIKey: IYRUQTCFNSGGLS-UHFFFAOYSA-N
    The crystal structure remains unreported, but computational models suggest planar geometry for the triazolopyrimidine core and a flexible pyrrolidine ring .

Synthesis and Preparation

Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding N7 vs. N5 substitution in the triazolopyrimidine system .

  • Oxidation Sensitivity: The thioether linkage may oxidize to sulfone derivatives under harsh conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight278.34 g/mol
LogP (Predicted)1.2 ± 0.3
SolubilitySparingly soluble in H₂O; soluble in DMSO, DMF
StabilityStable at RT (decomposes >200°C)

Biological and Pharmacological Insights

Mechanism of Action

While direct data on this compound is limited, structural analogs exhibit:

  • LSD1 Inhibition: Triazolopyrimidines bind lysine-specific demethylase 1 (LSD1), disrupting epigenetic regulation .

  • Kinase Modulation: Similar scaffolds inhibit SYK kinase (IC₅₀ ~2 μM in Ramos cells) .

Comparative Bioactivity

Analog StructureTargetIC₅₀/EC₅₀Reference
3-Methyltriazolo[4,5-d]pyrimidineLSD10.56 μM
Pyrrolidine-containing derivativesSYK Kinase1–3 μM

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